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Compound of Interest

Compound Name:
4-(Pyrimidin-4-YL)-1H-pyrazol-5-

amine

CAS No.: 1111638-49-3

Cat. No.: B1464745 Get Quote

The fusion of pyrazole and pyrimidine rings creates a privileged heterocyclic scaffold, the

pyrazolopyrimidine, which is a cornerstone in modern medicinal chemistry and drug

development. The specific isomer, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine, serves as a

crucial building block for synthesizing targeted therapeutics, notably kinase inhibitors. Its

structural arrangement allows for precise interactions with biological targets, making a thorough

understanding of its physicochemical and spectroscopic properties essential for quality control,

structural confirmation, and the rational design of new chemical entities.

This guide provides a comprehensive, field-proven framework for the spectroscopic

characterization of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine. As a complete, published dataset

for this specific parent compound is not readily available in peer-reviewed literature, this

document serves as both a predictive guide and a methodological blueprint. We will leverage

established principles of spectroscopy and data from closely related analogs to forecast the

expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

data. Furthermore, we provide detailed, self-validating protocols for acquiring this data,

empowering researchers to perform a robust and accurate structural elucidation.

Molecular Structure and Spectroscopic Implications
A rigorous spectroscopic analysis begins with a foundational understanding of the molecule's

electronic and structural features. The molecule consists of two linked aromatic heterocycles:
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an electron-deficient pyrimidine ring and an electron-rich pyrazole ring bearing a primary

amine. This electronic push-pull system, along with the presence of multiple nitrogen atoms

and exchangeable protons, dictates the molecule's spectroscopic signature.

Caption: Molecular structure of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine.

Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for the title compound. These

predictions are grounded in foundational principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules,

providing detailed information on the chemical environment and connectivity of atoms.[1]

Predicted ¹H and ¹³C NMR Data The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-

d₆) is recommended due to its excellent solubilizing power for polar N-heterocycles and the

positioning of its residual solvent peak (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) away from most

aromatic signals.

Predicted NMR Assignments for 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
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Caption: Visual representation of key atoms for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Position Atom
Predicted
¹H Shift (δ,
ppm)

Predicted
Multiplicity

Predicted
¹³C Shift (δ,
ppm)

Rationale &
Notes

H-2' C-H ~9.15 s ~158.0

Highly

deshielded

proton

between two

nitrogens in

an electron-

deficient ring.

[2]

H-6' C-H ~8.80 d ~157.5

Deshielded

proton

adjacent to

N1' in the

pyrimidine

ring.

H-5' C-H ~7.70 d ~117.0

Coupled to H-

6'. Less

deshielded

than other

pyrimidine

protons.

H-3 C-H ~7.90 s ~135.0

The sole

proton on the

pyrazole ring,

appears as a

singlet.

NH₂ N-H ~5.5-6.5 br s - Broad,

exchangeabl

e signal.

Position is

concentration

and
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temperature

dependent.[3]

NH N-H ~12.0-13.0 br s -

Tautomeric

pyrazole NH

proton,

typically very

broad and

downfield.[4]

C4' C - - ~165.0

Quaternary

carbon of

pyrimidine,

deshielded by

attachment to

nitrogen and

the pyrazole

ring.

C4 C - - ~110.0

Quaternary

carbon of

pyrazole,

shielded by

the electron-

donating

effect of the

adjacent

amine.

C5 C - - ~150.0

Carbon

bearing the

amine group,

significantly

deshielded.

C3 C - - ~135.0

Mirrored from

the proton

shift.
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C5' C - - ~117.0

Mirrored from

the proton

shift.

C6' C - - ~157.5

Mirrored from

the proton

shift.

C2' C - - ~158.0

Mirrored from

the proton

shift.

Causality Behind Predictions:

Pyrimidine Protons (H-2', H-5', H-6'): The chemical shifts are based on unsubstituted

pyrimidine (H-2: 9.26 ppm; H-4/6: 8.78 ppm; H-5: 7.36 ppm).[2] The pyrazolyl substituent at

C4' is expected to have a minor electronic effect, causing slight shifts from these base

values.

Pyrazole Proton (H-3): In N-unsubstituted pyrazoles, the chemical environment of C3 and C5

can average due to tautomerism, but substitution at C4 and C5 locks the structure. The H-3

proton's shift is predicted based on typical values for substituted pyrazoles.

Exchangeable Protons (NH, NH₂): These protons readily exchange with deuterium. An

experiment involving the addition of a drop of D₂O to the NMR tube would confirm their

assignment by causing their signals to disappear.[5]

Carbon Shifts: Predicted based on the known electronic nature of the rings. Carbons directly

attached to nitrogen (e.g., C2', C6', C5) are significantly deshielded and appear downfield.[6]

[7]

Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for this class of molecule as it is a soft

ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, which is

crucial for confirming the molecular weight.[8][9]
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Molecular Formula: C₇H₆N₆

Exact Mass: 174.0654 g/mol

Predicted ESI-MS Data:

Primary Ion: A strong signal observed at m/z = 175.0732, corresponding to the [M+H]⁺ ion.

Nitrogen Rule: The molecule has an even number of nitrogen atoms (6), so its nominal

molecular weight (174) is an even number. The observation of an odd-numbered [M+H]⁺

ion at 175 is consistent with this rule.[10]

Predicted Fragmentation Pathway: Tandem MS (MS/MS) experiments would involve selecting

the precursor ion (m/z 175) and subjecting it to collision-induced dissociation (CID) to elicit

structurally informative fragment ions.

[M+H]⁺
m/z = 175

[C₆H₅N₄]⁺
m/z = 147

- N₂ (28)

[C₅H₄N₃]⁺
m/z = 118

- HCN from Pyrazole (27)
- NH₃ (17)

[C₄H₃N₂]⁺
m/z = 79

- HCN from Pyrimidine (27)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Causality Behind Fragmentation:

Loss of N₂: A potential rearrangement could lead to the expulsion of a stable nitrogen

molecule, a common fragmentation for some N-rich heterocycles.
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Ring Cleavage: The most probable fragmentation pathways involve the cleavage of the

heterocyclic rings. This often occurs via the loss of small, stable neutral molecules like

hydrogen cyanide (HCN) or ammonia (NH₃).[11] Analyzing these neutral losses provides

clues to the original structure.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR is an ideal technique for this solid compound as it

requires minimal to no sample preparation.[12][13][14] The IR spectrum provides valuable

information about the functional groups present.

Table 2: Predicted Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3450 - 3300
Medium, Sharp

(doublet)

Asymmetric &

Symmetric N-H

Stretch

Primary Amine (-NH₂)

3300 - 3100 Broad N-H Stretch Pyrazole N-H

3100 - 3000 Medium-Weak Aromatic C-H Stretch
Pyrimidine & Pyrazole

C-H

1650 - 1580 Strong
N-H Scissoring

(Bending)
Primary Amine (-NH₂)

1600 - 1450
Strong to Medium

(multiple bands)

C=C and C=N Ring

Stretching
Aromatic Heterocycles

1335 - 1250 Strong C-N Stretch Aromatic Amine

900 - 650
Medium-Strong,

Broad

Out-of-plane C-H

Bending
Aromatic Rings

Causality Behind Absorptions:

N-H Region: The primary amine (-NH₂) is expected to show two distinct, sharp peaks

corresponding to its asymmetric and symmetric stretching modes.[1][3][5] The pyrazole N-H
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stretch will likely be broader due to hydrogen bonding in the solid state.

Ring Vibrations: The region from 1600-1450 cm⁻¹ will contain a series of sharp bands

characteristic of the C=C and C=N stretching vibrations within the two aromatic rings. The

pattern in this "fingerprint" region is unique to the overall molecular structure.[15]

C-N Stretch: The stretching vibration of the bond between the pyrazole ring and the amine

nitrogen (an aromatic amine) is expected to be a strong band around 1300 cm⁻¹.[1]

Field-Proven Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are

provided. These represent self-validating systems for the characterization of the title compound

or its analogs.

Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial. Ensure complete

dissolution, using gentle vortexing if necessary.

Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could

degrade spectral resolution.[16]

The final sample height in the tube should be approximately 4-5 cm.[16][17]

Instrument Setup (for a 400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
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Shim the magnetic field to optimize homogeneity. Automated shimming routines are

typically sufficient.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse (e.g., 'zg30').

Spectral Width: -2 to 14 ppm.

Number of Scans: 16 (increase if sample is very dilute).

Relaxation Delay (D1): 2 seconds.

¹³C{¹H} NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

Spectral Width: 0 to 180 ppm.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay (D1): 2-5 seconds.

Data Processing:

Apply Fourier transformation to the raw FID data.

Perform phase correction and baseline correction.

Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum

to the DMSO carbon signal at δ 39.52 ppm.

Protocol for ESI-MS Data Acquisition
Objective: To confirm the molecular weight and investigate fragmentation patterns.

Methodology:

Sample Preparation:
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Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent mixture

appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is

crucial for promoting protonation to form the [M+H]⁺ ion.[8]

Instrument Setup (for a Quadrupole or Ion Trap MS):

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

Infusion: Introduce the sample solution directly into the source via a syringe pump at a

flow rate of 5-10 µL/min.

Source Parameters: Optimize capillary voltage (~3-4 kV), source temperature, and

nebulizing gas flow to achieve a stable signal.

MS Scan (Full Scan):

Scan a mass range that brackets the expected molecular ion, e.g., m/z 50-300. This will

identify the [M+H]⁺ ion.

MS/MS Scan (Product Ion Scan):

Set the mass spectrometer to isolate the [M+H]⁺ precursor ion (m/z 175.1).

Apply a range of collision energies in the collision cell (using Argon as the collision gas) to

induce fragmentation.

Scan for the resulting product ions to generate the fragmentation spectrum.

Protocol for ATR-FTIR Data Acquisition
Objective: To identify the key functional groups present in the molecule.

Methodology:

Sample Preparation:
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Place a small, representative amount of the solid powder (a few milligrams is sufficient)

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Use the instrument's pressure clamp to ensure firm and uniform contact between the

sample and the crystal surface. Insufficient contact is a common cause of poor-quality

spectra.

Instrument Setup:

Collect a background spectrum of the clean, empty ATR crystal. This is essential to

subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

Sample Spectrum Acquisition:

Collect the sample spectrum.

Resolution: 4 cm⁻¹.

Scan Range: 4000 - 400 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform an ATR correction if comparison with library transmission spectra is desired.

Integrated Data Analysis Workflow
Confirming the structure of a novel compound is not a linear process but an integrated

workflow where each piece of spectroscopic data corroborates the others.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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